2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde
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Overview
Description
2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that features both pyridine and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Mechanism of Action
Target of Action
Similar compounds, such as imidazole and pyrazine derivatives, have been reported to interact with various biological targets, including enzymes like collagen prolyl-4-hydroxylase and receptor tyrosine kinase . These enzymes play crucial roles in various biological processes, including collagen synthesis and signal transduction, respectively .
Mode of Action
For instance, similar compounds have been reported to inhibit the activity of enzymes, thereby affecting the biochemical processes they are involved in .
Biochemical Pathways
For example, imidazole derivatives have been reported to inhibit the activity of collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This suggests that 2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde could potentially affect similar pathways.
Pharmacokinetics
The gi absorption score of related compounds suggests that they are well-absorbed in the gut after oral administration . This could potentially impact the bioavailability of this compound.
Result of Action
Related compounds have been reported to exhibit various biological activities, including antimicrobial and antidiabetic activities. These activities suggest that this compound could potentially have similar effects.
Action Environment
The photophysical behavior of related compounds, such as 3-(pyridin-2-yl)triimidazotriazine, has been investigated under ambient conditions . This suggests that environmental factors could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes and proteins . The nature of these interactions often involves the formation of covalent bonds, which can alter the function of the interacting biomolecule .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde on cellular function in in vitro or in vivo studies have not been extensively studied. Similar compounds have been shown to have stable structures and slow degradation rates .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to be involved in various metabolic pathways .
Transport and Distribution
Similar compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds have been shown to be localized to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde typically involves the condensation of pyridine-3-carbaldehyde with thioamide under acidic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, which facilitates the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(Pyridin-3-yl)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-(Pyridin-3-yl)-1,3-thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)-1,3-thiazole-5-carbaldehyde: Similar structure but with the pyridine ring attached at the 2-position.
2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde: Similar structure but with the pyridine ring attached at the 4-position.
Uniqueness
2-(Pyridin-3-yl)-1,3-thiazole-5-carbaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyridine ring attachment can significantly affect the compound’s interaction with biological targets and its overall pharmacological profile .
Properties
IUPAC Name |
2-pyridin-3-yl-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-6-8-5-11-9(13-8)7-2-1-3-10-4-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLXETCAQSWLSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(S2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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